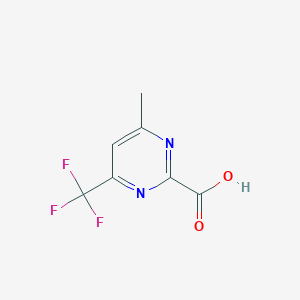

4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid

Übersicht

Beschreibung

4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid is a heterocyclic organic compound that contains a pyrimidine ring substituted with a methyl group at the fourth position, a trifluoromethyl group at the sixth position, and a carboxylic acid group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be achieved through the cyclization of appropriate precursors.

Introduction of Substituents: The methyl and trifluoromethyl groups are introduced through selective substitution reactions. For example, the trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide under specific conditions.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating reagents.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl or methyl groups can be replaced with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

Pyrimidine derivatives, including 4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid, have shown promising activity against various pathogens. Recent studies indicate that compounds with trifluoromethyl substitutions exhibit enhanced antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes and metabolic pathways .

Antitubercular Activity

Research has highlighted the potential of pyrimidine derivatives in combating tuberculosis. A study demonstrated that a series of pyrimidine carboxamides, which includes derivatives of this compound, were effective against Mycobacterium tuberculosis strains without cross-resistance to conventional drugs. This suggests a novel mechanism of action that warrants further investigation .

Antiviral Properties

The compound's structure has been associated with antiviral activities, particularly against viral infections where it may inhibit viral replication or entry into host cells. This property is under exploration for its potential use in developing antiviral therapies .

Agrochemical Applications

Herbicidal Activity

The incorporation of trifluoromethyl groups into pyrimidine structures has been linked to enhanced herbicidal activity. Compounds derived from this compound have been evaluated for their ability to inhibit specific plant enzymes, leading to effective weed control without harming crops .

Insecticidal Properties

The compound has also been explored for its insecticidal applications. Its ability to interfere with the physiological processes of pests makes it a candidate for developing new insecticides that are both effective and environmentally friendly .

Biochemical Applications

Buffering Agent in Biological Systems

this compound has been utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5. This application is crucial for various biochemical assays and experiments where pH stability is essential .

Table 1: Summary of Biological Activities

Case Study 1: Antitubercular Activity

A recent study involved synthesizing various derivatives based on the core structure of this compound. These compounds were subjected to biological assays against Mycobacterium tuberculosis, revealing several candidates with moderate to potent activity. The mechanism was further elucidated through chemoproteomic analysis identifying specific targets within the bacterial cells .

Case Study 2: Herbicidal Efficacy

In agricultural trials, formulations containing the compound were tested against common weed species. Results indicated a significant reduction in weed biomass compared to untreated controls, highlighting its potential as an effective herbicide with a favorable safety profile for crops .

Wirkmechanismus

The mechanism of action of 4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in target proteins. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

- 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid

- 4-(Trifluoromethyl)pyrimidine-2-thiol

- 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid

Comparison: 4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid is unique due to the presence of both a methyl and a trifluoromethyl group on the pyrimidine ring, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and materials science.

Biologische Aktivität

4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid (CAS No: 1132-61-2) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is primarily recognized as a non-ionic organic buffering agent used in biological research, particularly in cell cultures. Its unique chemical structure, featuring both methyl and trifluoromethyl groups, may contribute to its diverse biological interactions.

The molecular formula of this compound is CHFNO. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially influencing the compound's biological activity.

Antimicrobial Properties

Pyrimidine derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacteria and fungi. For instance, derivatives containing trifluoromethyl groups have shown enhanced antibacterial efficacy against Escherichia coli and Staphylococcus aureus .

| Compound | Target Organisms | Activity |

|---|---|---|

| This compound | E. coli, S. aureus | Moderate to high activity |

Anticancer Activity

Studies on related pyrimidine compounds suggest that they may possess anticancer properties. For example, certain methyl-substituted pyrimidines have demonstrated cytotoxic effects against various cancer cell lines . The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation.

Anti-inflammatory Effects

Pyrimidines are also noted for their anti-inflammatory effects. Compounds with similar structures have been reported to inhibit inflammatory responses in cellular models, suggesting that this compound might exhibit similar properties .

Structure–Activity Relationship (SAR)

The biological activity of pyrimidine derivatives can often be correlated with their structural features. The presence of electron-withdrawing groups like trifluoromethyl can enhance the potency of these compounds by increasing their interaction with biological targets. A detailed SAR analysis indicates that modifications at specific positions on the pyrimidine ring can significantly alter activity profiles .

Case Studies and Research Findings

- Antimicrobial Efficacy : In a comparative study, several pyrimidine derivatives were tested against common pathogens. The results indicated that compounds with trifluoromethyl substitutions exhibited higher antimicrobial activity compared to their non-fluorinated counterparts .

- Cytotoxicity Assays : In vitro assays demonstrated that similar pyrimidines could induce apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The IC50 values for these compounds were notably lower than those of standard chemotherapeutic agents, indicating potential for development as anticancer drugs .

- Inflammatory Response Modulation : Research has shown that certain pyrimidines can modulate the expression of inflammatory cytokines in macrophages, suggesting a role in managing inflammatory diseases .

Eigenschaften

IUPAC Name |

4-methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c1-3-2-4(7(8,9)10)12-5(11-3)6(13)14/h2H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEQRFYPMKZYHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101191720 | |

| Record name | 2-Pyrimidinecarboxylic acid, 4-methyl-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101191720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379313-04-8 | |

| Record name | 2-Pyrimidinecarboxylic acid, 4-methyl-6-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379313-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrimidinecarboxylic acid, 4-methyl-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101191720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.